6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate
Description
Properties
IUPAC Name |
(6-methyl-3-nitro-2-oxo-1H-pyridin-4-yl) 2-bromobenzoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9BrN2O5/c1-7-6-10(11(16(19)20)12(17)15-7)21-13(18)8-4-2-3-5-9(8)14/h2-6H,1H3,(H,15,17) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CHADLJZHBICJKC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C(=O)N1)[N+](=O)[O-])OC(=O)C2=CC=CC=C2Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9BrN2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.12 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate typically involves multi-step organic reactions. One common method is the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst . The reaction conditions are generally mild and functional group tolerant, making it suitable for synthesizing complex molecules like 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate.
Industrial Production Methods
Industrial production of this compound may involve automated synthesis techniques to ensure high yield and purity. Techniques such as high-throughput screening and automated reaction setups can be employed to optimize the reaction conditions and scale up the production .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The bromine atom in the benzoate moiety can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Water radical cations can facilitate the oxidation of aromatic amines.
Reduction: Lithium aluminum hydride (LiAlH4) is commonly used for reducing nitro groups to amines.
Substitution: Nucleophilic aromatic substitution can be employed to replace the bromine atom with other nucleophiles.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can produce various substituted benzoate derivatives.
Scientific Research Applications
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and for studying reaction mechanisms.
Biology: The compound can be used in biochemical assays to study enzyme interactions and inhibition.
Industry: Used in the synthesis of advanced materials and as a precursor for various chemical products
Mechanism of Action
The mechanism of action of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate involves its interaction with specific molecular targets. The nitro group can participate in redox reactions, while the bromobenzoate moiety can interact with biological molecules through various pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparison with Similar Compounds
Structural and Substituent Variations
The target compound differs from its analogs primarily in the substituents on the benzoate moiety and the pyridine core. Key analogs include:
Electronic and Steric Effects
- Bromine vs. Alkoxy Groups : The 2-bromo substituent in the target compound introduces steric bulk and polarizability compared to the ethoxy (BI82717) or methoxy (BI83040) groups. Bromine’s electronegativity and capacity for halogen bonding may enhance interactions in biological systems or crystal packing .
- Methyl Group : The 6-methyl group provides steric hindrance, which could influence conformational flexibility or metabolic stability .
Physicochemical Properties (Inferred)
- Solubility : The bromine atom’s hydrophobic nature may reduce aqueous solubility compared to ethoxy or methoxy analogs.
- Reactivity : The bromine substituent could serve as a leaving group in substitution reactions, unlike the alkoxy groups in BI82717 and BI83040.
Biological Activity
6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate is a compound that has garnered attention for its potential biological activities. This article delves into its synthesis, biological mechanisms, and research findings related to its activity against various biological targets.
Synthesis
The synthesis of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate typically involves multi-step organic reactions. A common method includes the Suzuki–Miyaura coupling reaction, which is effective for forming carbon-carbon bonds. The compound can also be synthesized through a series of nitration and condensation reactions with appropriate reagents and catalysts to ensure high yield and purity .
The biological activity of this compound is primarily attributed to its structural components, particularly the nitro group and the bromobenzoate moiety. The nitro group can participate in redox reactions, while the bromobenzoate can interact with biological molecules through various pathways. This interaction may lead to inhibition of specific enzymes or modulation of receptor activities .
Antimicrobial Activity
Recent studies have indicated that derivatives of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridine compounds exhibit significant antimicrobial properties. For instance, compounds similar to 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi. These studies employed broth microdilution methods to ascertain minimum inhibitory concentrations (MICs), demonstrating broad-spectrum antimicrobial activity .
Enzyme Inhibition
The compound has been investigated for its potential as an enzyme inhibitor. It has shown promise in inhibiting protein kinases, which play crucial roles in cell signaling pathways. This inhibition may lead to therapeutic effects in conditions such as cancer and inflammatory diseases .
Research Findings
A summary of key research findings on the biological activity of 6-Methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate is presented below:
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial efficacy of various derivatives including 6-Methyl-3-nitro derivatives against common pathogens. The results indicated that certain derivatives had MIC values significantly lower than traditional antibiotics, suggesting their potential as new antimicrobial agents.
- Cancer Treatment Potential : In vitro studies have shown that this compound can induce apoptosis in specific cancer cell lines, highlighting its potential as a therapeutic agent in oncology.
Q & A
Q. What are the standard synthetic routes for 6-methyl-3-nitro-2-oxo-1,2-dihydropyridin-4-yl 2-bromobenzoate, and how can purity be optimized?
A common approach involves multi-step condensation reactions. For example, analogous pyridine derivatives are synthesized via refluxing precursors (e.g., substituted acetophenones, aldehydes, and ammonium acetate) in ethanol . Key steps include:
- Step 1 : Condensation of brominated aromatic ketones (e.g., 2-bromoacetophenone) with ethyl cyanoacetate.
- Step 2 : Cyclization under acidic or thermal conditions to form the dihydropyridinone core.
- Step 3 : Esterification with 2-bromobenzoic acid derivatives.
Purity optimization requires iterative recrystallization (e.g., DMF/ethanol mixtures) and monitoring via HPLC or TLC .
Q. Which spectroscopic techniques are critical for characterizing this compound, and what key signals should researchers prioritize?
- 1H/13C NMR : Prioritize signals for the dihydropyridinone ring (e.g., downfield shifts for nitro groups at δ ~8.5 ppm in DMSO-d6) and ester carbonyls (δ ~165-170 ppm) .
- IR Spectroscopy : Confirm the presence of ester C=O (~1700 cm⁻¹) and nitro groups (~1520 cm⁻¹) .
- HRMS : Validate molecular weight accuracy (e.g., calculated vs. observed [M+H]+ ions) to confirm synthetic success .
Q. How can crystallographic data resolve ambiguities in the compound’s structure?
Single-crystal X-ray diffraction using SHELXL (for refinement) and SHELXS/SHELXD (for solution) can unambiguously confirm bond geometries and substituent orientations . For example, SHELXL’s robust handling of high-resolution data ensures precise determination of nitro group planarity and ester linkage conformations .
Advanced Research Questions
Q. How can researchers address contradictory spectroscopic data (e.g., unexpected splitting in NMR signals)?
Contradictions often arise from dynamic processes (e.g., rotameric equilibria in esters) or impurities. Strategies include:
- Variable-Temperature NMR : Identify signal coalescence at elevated temperatures to confirm rotational barriers .
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating 1H-1H or 1H-13C couplings .
- DSC/TGA : Rule out polymorphic impurities affecting spectral clarity .
Q. What experimental design considerations are critical for optimizing the compound’s synthetic yield in multi-step reactions?
- Catalyst Screening : Test bases (e.g., DBU) or Lewis acids (e.g., ZnCl₂) to enhance cyclization efficiency .
- Solvent Optimization : Polar aprotic solvents (e.g., DMF) improve solubility of nitro/ester intermediates .
- In Situ Monitoring : Use FTIR or Raman spectroscopy to track reaction progress and minimize side products .
Q. How can computational methods complement experimental data for this compound’s structural validation?
- DFT Calculations : Predict NMR chemical shifts (e.g., using Gaussian or ORCA) to cross-validate experimental data .
- Molecular Dynamics (MD) : Simulate conformational stability of the ester linkage under varying solvent conditions .
- Docking Studies : Model interactions with biological targets (e.g., enzymes) to guide functionalization strategies .
Q. What strategies resolve challenges in crystallizing nitro-substituted dihydropyridinone derivatives?
- Co-Crystallization Agents : Add small molecules (e.g., thiourea) to stabilize π-π stacking between aromatic rings .
- Slow Evaporation : Use low-polarity solvents (e.g., chloroform/hexane) to grow diffraction-quality crystals .
- Twinned Data Handling : Apply SHELXL’s TWIN and BASF commands to refine datasets from twinned crystals .
Methodological Best Practices
- Synthetic Reproducibility : Document reaction stoichiometry (e.g., molar ratios of ammonium acetate in cyclization steps) .
- Data Cross-Validation : Triangulate NMR, HRMS, and X-ray data to minimize structural ambiguity .
- Ethical Reporting : Disclose crystallographic refinement parameters (e.g., R-factors) in publications per SHELXL guidelines .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
